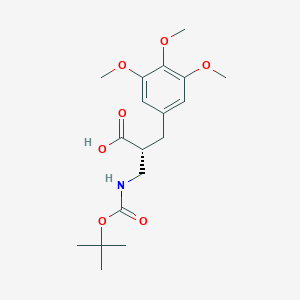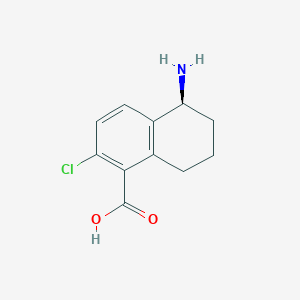
1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-chloro-2-hydrazinopyridine with appropriate reagents under controlled conditions. One common method involves the reaction of 3-chloro-2-hydrazinopyridine with dimethyl butynedioate or diethyl butynedioate under alkaline conditions to form 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether. This intermediate is then reacted with phosphorus tribromide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, optimizing reaction temperatures and times, and employing purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Aplicaciones Científicas De Investigación
1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agriculture: The compound is investigated for its potential use as an insecticide or fungicide due to its bioactive properties.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For example, in agricultural applications, it may act on insect ryanodine receptors, leading to the release of intracellular calcium stores and causing muscle paralysis and death in pests . In medicinal chemistry, its mechanism of action would depend on the specific target it is designed to interact with, such as enzymes or receptors involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 3-Chloropyridin-2-yl-1H-pyrazole derivatives
Uniqueness
1-(3-Chloropyridin-2-yl)-1H-1,2,4-triazol-5-amine is unique due to its specific combination of a chloropyridine and triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals, agrochemicals, and materials .
Propiedades
Fórmula molecular |
C7H6ClN5 |
|---|---|
Peso molecular |
195.61 g/mol |
Nombre IUPAC |
2-(3-chloropyridin-2-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6ClN5/c8-5-2-1-3-10-6(5)13-7(9)11-4-12-13/h1-4H,(H2,9,11,12) |
Clave InChI |
HRPLQUZQGCOVSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)N2C(=NC=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


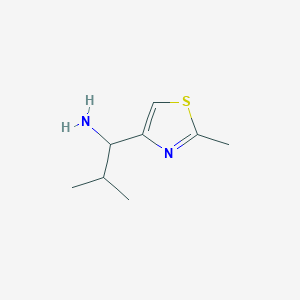
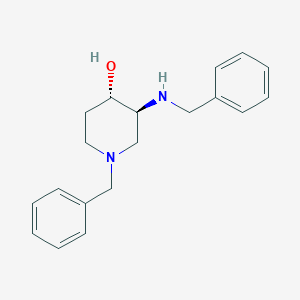
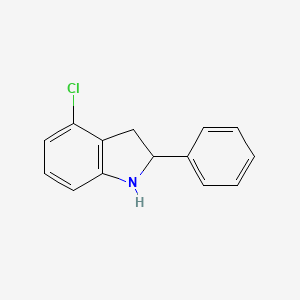


![10-Hydroxy-2,9-dimethoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium](/img/structure/B12953905.png)
![3-Methyl-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B12953913.png)
![5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12953921.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12953926.png)
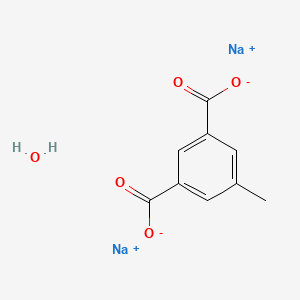
![(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12953943.png)

